

Benchmarking (S)-GNE-140: A Comparative Guide to Novel LDHA Inhibitors

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Compound of Interest

Compound Name: (S)-GNE-140

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For Researchers, Scientists, and Drug Development Professionals

Lactate dehydrogenase A (LDHA) has emerged as a critical therapeutic target in oncology due to its pivotal role in tumor metabolism and progression. As a key enzyme in the final step of anaerobic glycolysis, LDHA facilitates the conversion of pyruvate to lactate, a process that is frequently upregulated in cancer cells—a phenomenon known as the "Warburg effect."^{[1][2]} Inhibition of LDHA is a promising strategy to disrupt cancer cell metabolism, induce cell death, and potentially overcome resistance to conventional therapies.^{[3][4]} This guide provides a comparative analysis of **(S)-GNE-140** against other novel LDHA inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development efforts.

Introduction to (S)-GNE-140

(S)-GNE-140 is the less active enantiomer of the potent LDHA inhibitor, GNE-140.^[5] While its counterpart, (R)-GNE-140, demonstrates high potency, **(S)-GNE-140** serves as a valuable tool for structure-activity relationship (SAR) studies and as a negative control in experimental settings. Understanding the comparative performance of **(S)-GNE-140** against emerging LDHA inhibitors is crucial for validating new chemical scaffolds and elucidating the structural requirements for potent and selective LDHA inhibition.

Comparative Analysis of LDHA Inhibitors

The landscape of LDHA inhibitors is rapidly evolving, with several novel compounds demonstrating significant promise. This section provides a quantitative comparison of **(S)-GNE-140** with other notable LDHA inhibitors.

Compound	Target(s)	IC50 (LDHA)	Cell-Based Assay (IC50)	Key Features & References
(S)-GNE-140	LDHA	Less active enantiomer of GNE-140	Not widely reported	Serves as a control for SAR studies.
(R)-GNE-140	LDHA, LDHB	3 nM	670 nM (Lactate production, MiaPaCa-2 cells)	Potent inhibitor with demonstrated cellular activity.
ML-05	LDHA	Not explicitly stated, but described as a potent inhibitor	Inhibits cellular lactate production and tumor cell proliferation	Demonstrates in vivo anti-tumor activity and enhances immunotherapy.
GSK2837808A	LDHA	Nanomolar potency	Not specified in provided abstracts	A potent quinoline 3-sulfonamide inhibitor.
FX-11	LDHA	Micromolar or submicromolar potency	Not specified in provided abstracts	An NADH-competitive inhibitor.
NHI-2	LDHA	Not specified in provided abstracts	Not specified in provided abstracts	N-hydroxyindole-based inhibitor.
Gossypol	LDHA	Ki = 1.9 μ M	EC50 = 20 μ M (Lung cancer cells)	A natural polyphenol with known LDHA inhibitory activity.
Compound 7 (from virtual screening)	LDHA	0.36 μ M	EC50 = 3.0-5.5 μ M (Lung cancer cells)	Identified through virtual screening with demonstrated

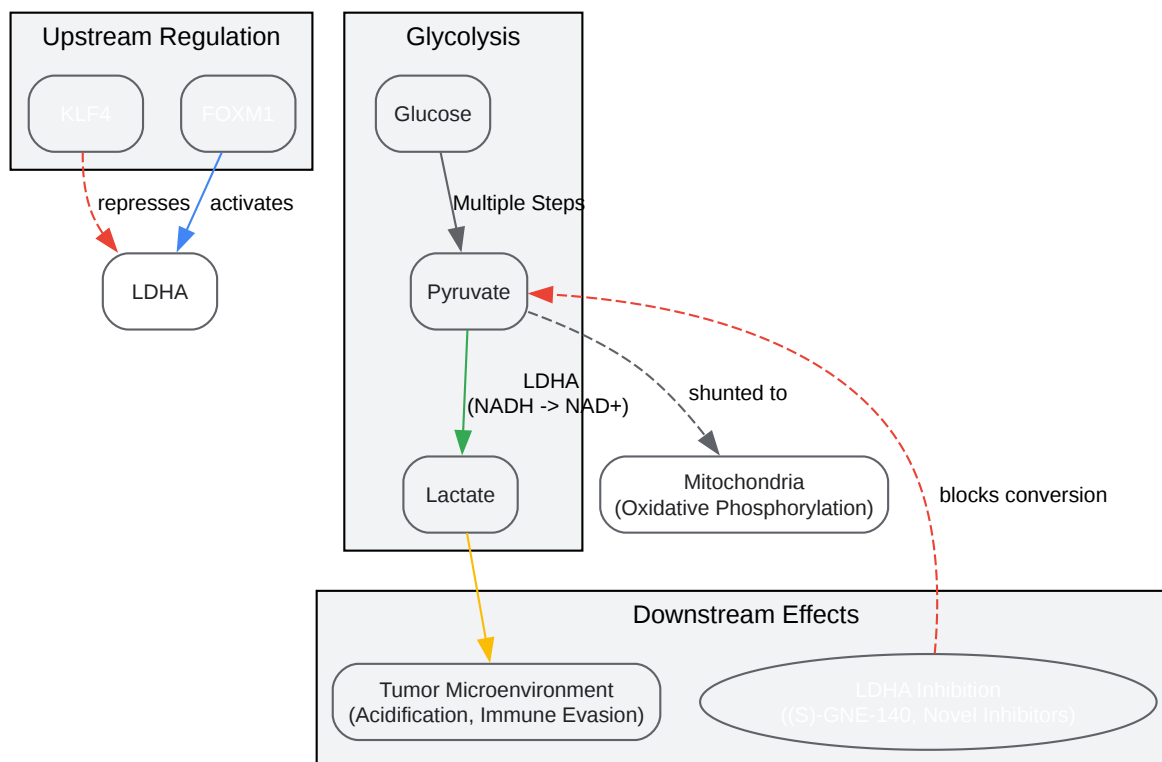
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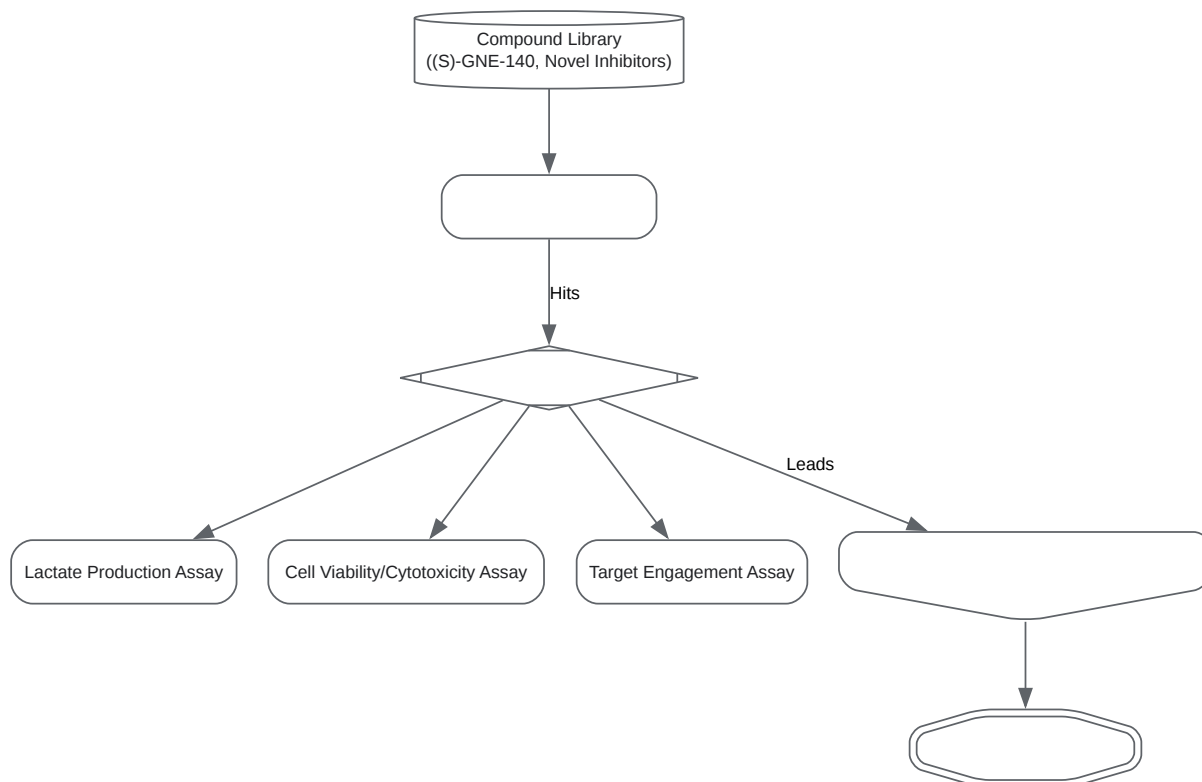
Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for a comprehensive understanding of LDHA inhibition.

LDHA Signaling Pathway

Lactate dehydrogenase A (LDHA) is a key enzyme in the glycolytic pathway, particularly under anaerobic conditions. In many cancer cells, this pathway is upregulated even in the presence of oxygen (aerobic glycolysis or the Warburg effect). LDHA catalyzes the conversion of pyruvate to lactate, regenerating NAD⁺ which is necessary for glycolysis to continue. Several transcription factors, such as KLF4 and FOXM1, have been shown to regulate LDHA expression. Inhibition of LDHA leads to a decrease in lactate production and can disrupt the metabolic processes that cancer cells rely on for rapid proliferation.





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